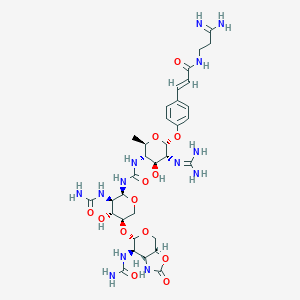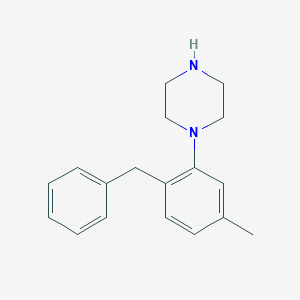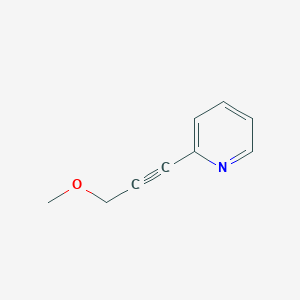
2-(3-Methoxyprop-1-YN-1-YL)pyridine
Descripción general
Descripción
2-(3-Methoxyprop-1-YN-1-YL)pyridine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a pyridine derivative that contains a propargylic alcohol functional group and a methoxy group attached to the pyridine ring.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyprop-1-YN-1-YL)pyridine is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways in cancer cells and neurons. 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of pro-apoptotic genes and the induction of apoptosis in cancer cells. In neurons, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to protect against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to have a range of biochemical and physiological effects, depending on the context of its use. In cancer cells, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurons, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to protect against oxidative stress and inflammation, improve cognitive function, and promote neuronal survival. 2-(3-Methoxyprop-1-YN-1-YL)pyridine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Methoxyprop-1-YN-1-YL)pyridine has several advantages for use in lab experiments, including its high yield and purity, its versatility as a building block for the synthesis of novel materials, and its potential as a ligand in catalytic reactions. However, 2-(3-Methoxyprop-1-YN-1-YL)pyridine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and duration of 2-(3-Methoxyprop-1-YN-1-YL)pyridine exposure in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(3-Methoxyprop-1-YN-1-YL)pyridine. One area of interest is the development of 2-(3-Methoxyprop-1-YN-1-YL)pyridine-based materials with unique properties, such as luminescence and conductivity. Another area of interest is the optimization of 2-(3-Methoxyprop-1-YN-1-YL)pyridine synthesis methods to improve yield and purity. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of 2-(3-Methoxyprop-1-YN-1-YL)pyridine and its potential as a neuroprotective agent. Additionally, studies are needed to evaluate the safety and efficacy of 2-(3-Methoxyprop-1-YN-1-YL)pyridine in animal models and clinical trials.
Aplicaciones Científicas De Investigación
2-(3-Methoxyprop-1-YN-1-YL)pyridine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In catalysis, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been used as a ligand in transition metal catalyzed reactions, demonstrating its potential as a versatile tool for synthetic chemistry.
Propiedades
Número CAS |
113985-43-6 |
|---|---|
Nombre del producto |
2-(3-Methoxyprop-1-YN-1-YL)pyridine |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-(3-methoxyprop-1-ynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-11-8-4-6-9-5-2-3-7-10-9/h2-3,5,7H,8H2,1H3 |
Clave InChI |
YWNTZNVGBXOIEQ-UHFFFAOYSA-N |
SMILES |
COCC#CC1=CC=CC=N1 |
SMILES canónico |
COCC#CC1=CC=CC=N1 |
Sinónimos |
Pyridine, 2-(3-methoxy-1-propynyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

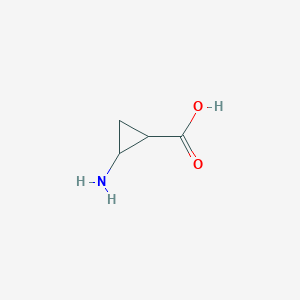
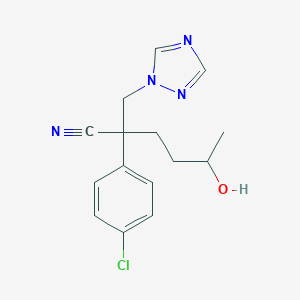
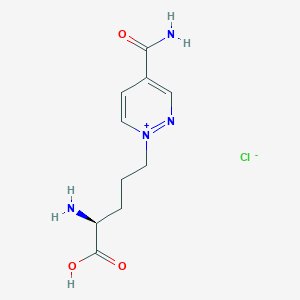
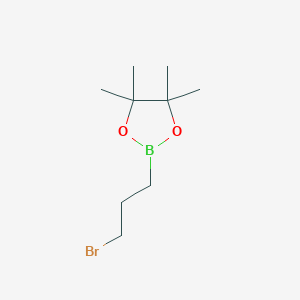
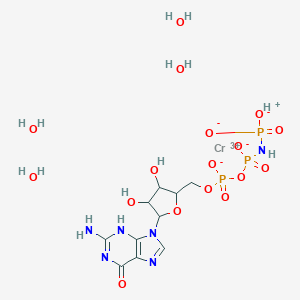
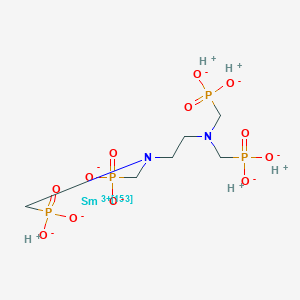
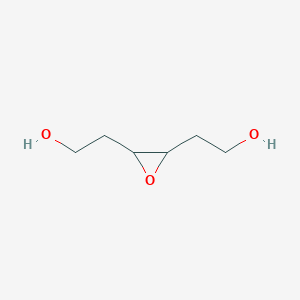
![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)

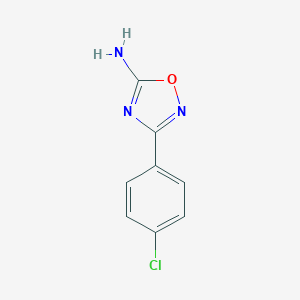
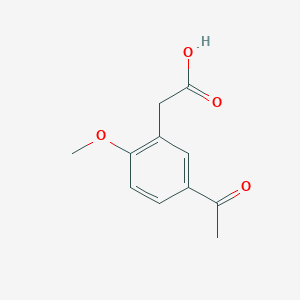
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
